molecular formula C10H9NO3 B3243091 (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile CAS No. 154582-36-2

(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile

Cat. No. B3243091
CAS RN: 154582-36-2
M. Wt: 191.18 g/mol
InChI Key: ZXLFABSQZBRZBX-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile” is a compound that has been studied in the context of potential antipsychotic drugs . It displays agonist and antagonist properties at serotonin (5-HT)1A and 5-HT2A/2C receptors, respectively .


Chemical Reactions Analysis

The compound has been studied in the context of its interactions with serotonin receptors . It has been found to antagonize locomotion provoked by dizocilpine and cocaine, reduce conditioned avoidance responses, and block climbing elicited by apomorphine .

Scientific Research Applications

Synthesis and Chemical Properties

(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile: is synthesized from 2,3-dihydroxybenzoic acid via several steps, including alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield is approximately 35%. The product’s structure is characterized using 1H-NMR analysis .

Electrochromic Applications

a. Black Electrochromism: The compound (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile has potential in electrochromic applications. Researchers have explored its use in electrochromic polymers that can absorb the entire visible light spectrum. Such materials are crucial for applications like smart windows, electronic paper, rearview mirrors in cars, and displays .

Antitumor Evaluation

The compound has been evaluated for its antitumor properties. While further research is needed, initial studies indicate inhibitory effects. Mechanistic investigations include morphological analysis using dual AO/EB staining and Hoechst 33342 staining, as well as cell apoptosis and cycle assessment by FACS analysis .

Thieno[3,2-b]thiophene-Based Polymers

Researchers have studied the electrochemical and optical properties of polymers based on (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile . By altering the position of the 3,4-ethylenedioxythiophene (EDOT) monomer along the polymer backbone, they explored the bandgaps and UV-visible spectrum peaks. This research contributes to the development of novel electrochromic materials .

SLV313: A Monohydrochloride Derivative

A specific derivative of this compound, SLV313 , has been characterized in vitro and in vivo. It shows promise for potential therapeutic applications, although further investigations are ongoing .

Mechanism of Action

The principal mechanism of action of “(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile” is the activation of 5-HT1A (auto)receptors .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLFABSQZBRZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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